alpha-Tocopherol-d6 Acetate

Description

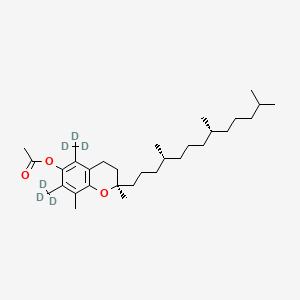

Structure

3D Structure

Properties

IUPAC Name |

[(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22-,23-,31-/m1/s1/i5D3,7D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKOWWREFLAJOT-JALLZHECSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C2=C(CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1OC(=O)C)C([2H])([2H])[2H])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to alpha-Tocopherol-d6 Acetate

For Researchers, Scientists, and Drug Development Professionals

Section 1: Foundational Concepts: Understanding alpha-Tocopherol and Isotopic Labeling

Alpha-tocopherol is the most biologically active form of vitamin E, a fat-soluble antioxidant crucial for protecting cell membranes from oxidative damage.[1] Its acetate form, alpha-tocopherol acetate, is a more stable ester commonly used in supplements and fortified foods, which is hydrolyzed to the active alpha-tocopherol form in the body.[2][3]

To accurately quantify endogenous compounds like alpha-tocopherol in complex biological matrices, stable isotope-labeled internal standards are indispensable.[4][5] Alpha-Tocopherol-d6 Acetate is the deuterated analogue of alpha-tocopherol acetate, where six hydrogen atoms have been replaced with deuterium.[6] This isotopic substitution results in a molecule that is chemically identical to the natural form but has a higher mass, allowing it to be distinguished by mass spectrometry.[7][8]

Section 2: Core Utility: The Role of alpha-Tocopherol-d6 Acetate in Quantitative Analysis

The primary application of alpha-Tocopherol-d6 Acetate is as an internal standard in isotope dilution mass spectrometry (IDMS).[6][7] IDMS is a powerful analytical technique that provides highly accurate and precise quantification of analytes in a sample.[][10][11] The core principle of IDMS involves adding a known amount of a stable isotope-labeled standard (the "spike") to a sample containing the analyte of interest.[12][13]

By measuring the ratio of the naturally occurring analyte to the isotopically labeled standard using a mass spectrometer, the exact concentration of the analyte in the original sample can be determined.[10] This method effectively corrects for variations in sample preparation, extraction efficiency, and instrument response, as the internal standard experiences the same conditions as the analyte.[4][14]

Physicochemical Properties

A thorough understanding of the physicochemical properties of alpha-Tocopherol-d6 Acetate is essential for its proper handling and application.

| Property | Value | Source |

| Chemical Formula | C₃₁H₄₄D₆O₃ | |

| Molecular Weight | ~478.78 g/mol | |

| Appearance | Pale yellow, viscous liquid | [2] |

| Solubility | Insoluble in water; Soluble in acetone, chloroform, diethyl ether | [2] |

| Storage Conditions | Store at -20°C, protected from light and oxygen | [7][15] |

Section 3: Methodologies and Protocols

The accurate quantification of alpha-tocopherol using alpha-Tocopherol-d6 Acetate as an internal standard typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of alpha-tocopherol in a biological sample using alpha-Tocopherol-d6 Acetate.

Caption: Workflow for alpha-Tocopherol Quantification.

Step-by-Step Protocol for Sample Analysis

-

Sample Spiking: A precisely known amount of alpha-Tocopherol-d6 Acetate solution is added to the biological sample.

-

Sample Homogenization: The sample is thoroughly mixed to ensure uniform distribution of the internal standard.

-

Extraction: Analytes (both endogenous alpha-tocopherol and the internal standard) are extracted from the sample matrix, typically using liquid-liquid or solid-phase extraction techniques.

-

Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[16][17] A C18 column is commonly used to separate alpha-tocopherol from other sample components.[18]

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer.[19] Specific precursor-to-product ion transitions for both alpha-tocopherol and alpha-Tocopherol-d6 Acetate are monitored for highly selective and sensitive detection.

-

Quantification: The concentration of endogenous alpha-tocopherol is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled alpha-tocopherol and a fixed amount of the internal standard.

Section 4: Advanced Applications in Research

Beyond routine quantification, alpha-Tocopherol-d6 Acetate is a valuable tool in pharmacokinetic and bioavailability studies of vitamin E.[20][21] By administering the labeled compound, researchers can trace its absorption, distribution, metabolism, and excretion without interference from the endogenous pool of vitamin E.[22][23]

Pharmacokinetic Study Design

The following diagram outlines a typical design for a pharmacokinetic study using deuterated alpha-tocopherol.

Caption: Pharmacokinetic Study Design using Deuterated alpha-Tocopherol.

These studies have provided critical insights into how different forms of vitamin E are processed in the body. For instance, research using deuterated alpha-tocopherol has demonstrated the preferential secretion of the natural RRR-stereoisomer by the liver.[20] Such studies are vital for establishing dietary recommendations and understanding the therapeutic potential of vitamin E.

Section 5: Quality Control and Stability

The integrity of quantitative data relies heavily on the quality and stability of the internal standard.

-

Chemical Purity: The absence of impurities that could interfere with the analysis is crucial. Purity is typically assessed by HPLC or GC.

-

Isotopic Enrichment: High isotopic enrichment is necessary to minimize the contribution of the unlabeled species in the internal standard solution. This is verified by mass spectrometry.

-

Stability: alpha-Tocopherol-d6 Acetate is sensitive to light and oxidation.[7] It should be stored in amber vials under an inert atmosphere at low temperatures to prevent degradation.[15] Long-term stability should be periodically assessed to ensure the accuracy of the standard solution concentration.

Conclusion

alpha-Tocopherol-d6 Acetate is an indispensable tool for researchers and scientists in the field of vitamin E analysis. Its role as an internal standard in isotope dilution mass spectrometry enables highly accurate and precise quantification of alpha-tocopherol in complex biological matrices. Furthermore, its application in pharmacokinetic studies provides invaluable insights into the absorption, distribution, metabolism, and bioavailability of this essential nutrient. A thorough understanding of its properties and the methodologies for its use, as outlined in this guide, is paramount for generating reliable and reproducible scientific data.

References

- Vertex AI Search. (n.d.). Isotope Dilution Mass Spectrometry (IDMS).

- Chemistry For Everyone. (2025, July 11). What Is Isotope Dilution Mass Spectrometry? YouTube.

- Gaffney, A. (2017, May 22). Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV.

- Britannica. (2025, December 13).

- Mapping Lifescience Treemap. (2025, November 17).

- Burton, G. W., Ingold, K. U., Cheeseman, K. H., & Slater, T. F. (1990). Application of Deuterated Alpha-Tocopherols to the Biokinetics and Bioavailability of Vitamin E.

- Traber, M. G., Elsner, A., Brigelius-Flohé, R., & Fairweather-Tait, S. (1998). Vitamin E dose-response studies in humans with use of deuterated RRR-alpha-tocopherol. The American Journal of Clinical Nutrition, 68(4), 847–853.

- South African Institute of Mining and Metallurgy. (n.d.). The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP-MS).

- Benchchem. (n.d.). A Technical Guide to the Storage and Stability of Stable Isotope Labeled Compounds.

- SIELC Technologies. (n.d.). HPLC MS Method for Analysis of Vitamin E ((±)-α-Tocopherol)

- Traber, M. G., et al. (2025, August 5).

- Jiang, Q. (2014). Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites. Journal of Nutritional Biochemistry, 25(1), 1–10.

- Wikipedia. (n.d.).

- MedChemExpress. (n.d.).

- Acuff, R. V., et al. (1998). Human plasma and tissue alpha-tocopherol concentrations in response to supplementation with deuterated natural and synthetic vitamin E. The American Journal of Clinical Nutrition, 67(4), 669–684.

- Kim, H. J., & Lee, J. (2007). Spectrofluorometric and high-performance liquid chromatographic determination of all-rac-a-tocopheryl acetate in virgin olive oil. Food Chemistry, 100(2), 771–775.

- Makhdoom, H. S., Khan, M. D., Chughtai, O. R., Abbas, Z., Azad, A., & Batool, H. (2023). Highly Sensitive and Ultrafast Liquid Chromatography-tandem Mass Spectrometry Internal Standard Method for Determination of Alpha-Tocopherol in Serum and Application of Validated Method on Patient Serum Samples in Pakistan. Journal of the College of Physicians and Surgeons Pakistan, 33(3), 254–258.

- Sigma-Aldrich. (n.d.). (±)-α-Tocopherol-D 6 (Vitamin ED 6 ) solution.

- Simson Pharma Limited. (n.d.).

- Google Patents. (n.d.).

- Sigma-Aldrich. (n.d.). (±)-α-Tocopherol-D 6 (Vitamin ED 6 ) solution.

- Sigma-Aldrich. (n.d.). DL-alpha-Tocopherol acetate, > | t3376-5g | SIGMA-ALDRICH | SLS - Lab Supplies.

- Lumiprobe. (n.d.). α-Tocopherol-d6 | CAS#:113892-08-3.

- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401–407.

- ChemicalBook. (n.d.).

- Sigma-Aldrich. (n.d.). DL-alpha-Tocopherol acetate (T3376)

- Wang, Y., et al. (2021). Encapsulation of α-tocopherol acetate of emulsion gels by synergistic stabilization with polysaccharides and modified shea butter. New Journal of Chemistry, 45(18), 8196–8205.

- SciSpace. (n.d.).

- American Oil Chemists' Society. (n.d.). Analysis of Tocopherols and Tocotrienols by HPLC.

- Google Patents. (n.d.).

- PubChem. (n.d.).

- Li, Y., et al. (2018). Identification of α-Tocopherol and Its Oxidation Products by Ultra-Performance Liquid Chromatography Coupled with Quadrupole Time-of-Flight Mass Spectrometry. Journal of Agricultural and Food Chemistry, 66(28), 7474–7481.

- Morel-Espinosa, M., Blount, B. C., & Valentin-Blasini, L. (2021). Liquid chromatography-tandem mass spectrometry method for measuring vitamin E acetate in bronchoalveolar lavage fluid.

- PubChem. (n.d.).

- Tripathi, A. D., et al. (2021). Effect of α-dl tocopherol acetate (antioxidant) enriched edible coating on the physicochemical, functional properties and shelf life of minimally processed carrots (Daucus carota subsp. sativus). Journal of Food Science and Technology, 58(10), 3845–3855.

- Alfa Chemistry. (n.d.). Stable Isotope Labeled Internal Standards: Selection and Proper Use.

- Amerigo Scientific. (n.d.). Stable Isotope-labeled Standards.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. α-Tocopheryl acetate - Wikipedia [en.wikipedia.org]

- 3. Encapsulation of α-tocopherol acetate of emulsion gels by synergistic stabilization with polysaccharides and modified shea butter - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mltreemap.org [mltreemap.org]

- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. osti.gov [osti.gov]

- 12. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]

- 13. repository.up.ac.za [repository.up.ac.za]

- 14. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. HPLC MS Method for Analysis of Vitamin E ((±)-α-Tocopherol) and Vitamin E Acetate (α-Tocopheryl Acetate) on Lipak Column | SIELC Technologies [sielc.com]

- 17. ars.usda.gov [ars.usda.gov]

- 18. aocs.org [aocs.org]

- 19. Liquid chromatography-tandem mass spectrometry method for measuring vitamin E acetate in bronchoalveolar lavage fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Application of deuterated alpha-tocopherols to the biokinetics and bioavailability of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Vitamin E dose-response studies in humans with use of deuterated RRR-alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Human plasma and tissue alpha-tocopherol concentrations in response to supplementation with deuterated natural and synthetic vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

The Definitive Guide to α-Tocopherol-d6 Acetate: An Essential Internal Standard for Vitamin E Quantification

This technical guide provides an in-depth exploration of α-Tocopherol-d6 Acetate, a deuterated analog of Vitamin E acetate. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document details its chemical structure, physicochemical properties, synthesis, and, most critically, its application as a robust internal standard for the precise quantification of α-Tocopherol in complex matrices. We will delve into the causality behind its experimental utility, supported by established protocols and validated analytical methodologies.

Introduction: The Need for a Stable Isotope-Labeled Vitamin E Standard

Vitamin E, a group of eight fat-soluble compounds, is a crucial antioxidant in the human body, with α-tocopherol being the most biologically active form. Accurate quantification of α-tocopherol is vital in nutritional science, clinical diagnostics, and food chemistry. However, the analysis of α-tocopherol in biological samples is often hampered by matrix effects and variations in sample preparation and instrument response.

To overcome these challenges, the principle of isotope dilution mass spectrometry (ID-MS) is employed, which necessitates a stable, isotopically labeled internal standard. α-Tocopherol-d6 Acetate serves this purpose exceptionally well. It is a synthetic form of α-tocopherol acetate where six hydrogen atoms on the chromanol ring have been replaced with deuterium.[1][2] This isotopic labeling renders the molecule chemically identical to the analyte in terms of extraction efficiency and ionization response in mass spectrometry, yet distinguishable by its mass-to-charge ratio (m/z). The acetate group enhances the stability of the molecule compared to the free tocopherol, making it ideal for use as a certified reference material.[3]

Chemical Structure and Physicochemical Properties

The foundational structure of α-Tocopherol-d6 Acetate consists of a chromanol ring with a phytyl tail. The key modification is the replacement of the six hydrogen atoms on the two methyl groups at positions 5 and 7 of the chromanol ring with deuterium atoms.[4] This specific placement of the deuterium labels is in a metabolically stable position, ensuring that the isotopic label is not lost during biological processes.

Below is a table summarizing the key physicochemical properties of α-Tocopherol-d6 Acetate, with a comparison to its non-deuterated counterpart.

| Property | α-Tocopherol-d6 Acetate | α-Tocopherol Acetate |

| IUPAC Name | [(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate | (2R)-2,5,7,8-Tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydro-2H-1-benzopyran-6-yl acetate |

| Synonyms | Vitamin E-d6 Acetate, (+)-α-Tocopheryl-d6 acetate | Vitamin E Acetate, α-Tocopheryl acetate |

| CAS Number | 143731-16-2 | 58-95-7 (RRR-isomer) |

| Molecular Formula | C₃₁H₄₆D₆O₃ | C₃₁H₅₂O₃ |

| Molecular Weight | ~478.82 g/mol | 472.74 g/mol |

| Appearance | Pale yellow, viscous oil | Pale yellow, viscous liquid |

| Melting Point | Not specified (viscous oil) | ~27.5 °C |

| Boiling Point | Not specified | >200 °C (decomposes) |

| Solubility | Freely soluble in acetone, chloroform, ethanol, ether, and vegetable oils. Practically insoluble in water.[5][6] | Freely soluble in acetone, chloroform, ethanol, ether, and vegetable oils. Practically insoluble in water.[3][5] |

| Isotopic Purity | Typically ≥98% | Not Applicable |

| Chemical Purity | Typically >95% (HPLC) | Varies by grade |

Synthesis and Characterization

The synthesis of α-Tocopherol-d6 Acetate is a multi-step process that requires precise control to ensure high isotopic and chemical purity. A common synthetic route involves the deuteromethylation of a suitable precursor, such as δ-tocopherol, followed by acetylation.

Synthetic Pathway Overview

A plausible synthetic pathway can be visualized as a two-stage process:

Sources

Introduction: The Quintessential Standard for Vitamin E Analysis

An In-Depth Technical Guide to the Synthesis and Manufacturing of alpha-Tocopherol-d6 Acetate

Abstract: This technical guide provides a comprehensive overview of the chemical synthesis and manufacturing process for alpha-Tocopherol-d6 Acetate, a critical isotopically labeled internal standard used in quantitative bioanalysis. Intended for researchers, chemists, and drug development professionals, this document details the strategic assembly of the molecule, from the synthesis of key intermediates to the final deuteration, condensation, and purification steps. The narrative emphasizes the mechanistic rationale behind procedural choices, ensuring a deep understanding of the process from laboratory scale to potential manufacturing implementation.

Alpha-Tocopherol (α-Tocopherol), the most biologically active form of Vitamin E, is a vital lipophilic antioxidant. Its quantification in biological matrices is fundamental to nutritional science, clinical diagnostics, and pharmaceutical research. Alpha-Tocopherol-d6 Acetate is the deuterated, stabilized analogue of α-tocopherol, engineered specifically for use as an internal standard in mass spectrometry-based assays.[1] The six deuterium atoms introduce a precise +6 Dalton mass shift, allowing it to be distinguished from the endogenous, unlabeled α-tocopherol present in a sample. This enables highly accurate and precise quantification through isotope-dilution mass spectrometry, a gold-standard analytical technique.[2][3]

The acetate group serves a crucial function: it protects the phenolic hydroxyl group on the chromanol ring from oxidation, significantly enhancing the molecule's shelf-life and stability in solution, a critical attribute for a certified reference material.[4][5] This guide elucidates the multi-stage synthetic journey to produce this high-purity analytical standard.

Core Synthetic Strategy: A Three-Stage Approach

The manufacturing of alpha-Tocopherol-d6 Acetate is a convergent synthesis, meaning key fragments of the molecule are prepared separately before being combined. The process can be logically segmented into three core stages:

-

Synthesis of the Aromatic Core: Preparation of deuterated 2,3,5-Trimethylhydroquinone (d6-TMHQ), the foundational aromatic building block of the chroman ring.

-

Condensation and Cyclization: Acid-catalyzed reaction of d6-TMHQ with a C15 isoprenoid side chain (Isophytol) to construct the deuterated α-tocopherol skeleton.

-

Final Esterification and Purification: Acetylation of the d6-α-tocopherol to yield the stable acetate ester, followed by rigorous purification to meet the stringent requirements of an analytical standard.

dot graph "Manufacturing_Overview" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label = "Stage 1: Aromatic Core Synthesis"; bgcolor="#E8F0FE"; "Start" [label="Deuterated Methyl Precursor\n(e.g., CD₃I)"]; "TMHQ_Synth" [label="Synthesis of\nd6-Trimethylhydroquinone\n(d6-TMHQ)"]; "Start" -> "TMHQ_Synth"; }

subgraph "cluster_1" { label = "Stage 2: Chroman Ring Assembly"; bgcolor="#E6F4EA"; "Isophytol" [label="Isophytol\n(Phytyl Side Chain)"]; "Condensation" [label="Acid-Catalyzed\nCondensation &\nCyclization"]; "d6_Toco" [label="Crude\nα-Tocopherol-d6"]; "Isophytol" -> "Condensation"; }

subgraph "cluster_2" { label = "Stage 3: Final Product Generation"; bgcolor="#FEF7E0"; "Acetylation" [label="Acetylation"]; "Purification" [label="Purification\n(Distillation, Chromatography)"]; "Final_Product" [label="α-Tocopherol-d6 Acetate\n(High Purity Standard)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Acetylation" -> "Purification" -> "Final_Product"; }

"TMHQ_Synth" -> "Condensation" [label="Key Intermediate"]; "Condensation" -> "d6_Toco"; "d6_Toco" -> "Acetylation"; } dot Caption: High-level overview of the three-stage synthesis of α-Tocopherol-d6 Acetate.

Detailed Synthesis and Mechanistic Insights

Stage 1: Synthesis of Deuterated 2,3,5-Trimethylhydroquinone (d6-TMHQ)

The synthesis of the aromatic core is paramount, as this is the stage where the isotopic labels are introduced. The target, d6-TMHQ, contains two deuterated methyl groups (-CD₃) on the hydroquinone ring. A robust method involves the synthesis of 2,3,5-trimethylphenol followed by oxidation and reduction, with deuteration occurring at the methylation step.

Mechanistic Rationale: The synthesis begins with a suitable phenol precursor which is then methylated using a deuterated methyl source, such as iodomethane-d3 (CD₃I). This is followed by a two-step oxidation-reduction sequence. The phenol is first oxidized to the corresponding p-benzoquinone. This transformation is critical as it activates the ring for the subsequent reduction. Catalytic hydrogenation is then employed to reduce the quinone to the desired hydroquinone, a process that is typically high-yielding and clean.[6][7]

Experimental Protocol: Synthesis of d6-TMHQ

-

Deuterated Methylation:

-

To a solution of 2,5-dimethylphenol in a suitable aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) at 0 °C to deprotonate the phenolic hydroxyl group.

-

Slowly add a deuterated methylating agent, such as iodomethane-d3 (CD₃I), and allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC). This step forms 2,5-dimethyl-1-(methoxy-d3)-benzene.

-

Perform an appropriate workup to isolate the methylated product.

-

Note: This is a simplified representation. Industrial routes may employ different starting materials and methylation strategies for efficiency and cost-effectiveness.

-

-

Oxidation to 2-(methyl-d3),5-methyl-p-benzoquinone:

-

Dissolve the deuterated trimethylphenol intermediate in a suitable solvent system.

-

Introduce an oxidizing agent. A common laboratory method uses Fremy's salt (potassium nitrosodisulfonate). Industrial processes may use catalytic oxidation with oxygen or hydrogen peroxide.[6][7]

-

Stir the reaction at room temperature until the starting material is consumed.

-

Extract the resulting d3-trimethyl-p-benzoquinone into an organic solvent and purify.

-

-

Reduction to d6-Trimethylhydroquinone:

-

Note: Steps 2 and 3 would be repeated on a different isomer to create the second deuterated methyl group before the final condensation, or a doubly-deuterated starting material would be synthesized. For the purpose of this guide, we will assume a pre-deuterated 2,3,5-trimethylphenol is used.

-

Dissolve the deuterated 2,3,5-trimethyl-p-benzoquinone in a solvent like ethanol or ethyl acetate.

-

Add a hydrogenation catalyst, typically 5-10% Palladium on carbon (Pd/C).

-

Place the mixture under a hydrogen gas atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.[6]

-

Monitor the reaction until the yellow color of the quinone disappears.

-

Filter the reaction mixture through Celite to remove the catalyst and evaporate the solvent under reduced pressure to yield the crude d6-TMHQ.

-

Stage 2: Condensation and Cyclization to form α-Tocopherol-d6

This stage is the cornerstone of Vitamin E synthesis, where the aromatic head and the aliphatic tail are joined via a Friedel-Crafts alkylation reaction, followed by an intramolecular cyclization to form the characteristic chroman ring.[8][9]

Mechanistic Rationale: The reaction is catalyzed by a combination of a Lewis acid (e.g., zinc chloride, ZnCl₂) and a Brønsted acid (e.g., HCl, H₂SO₄).[9] The Brønsted acid protonates the hydroxyl group of isophytol, which then leaves as a water molecule, generating a stable tertiary carbocation. This electrophilic carbocation is then attacked by the electron-rich d6-TMHQ ring. An intramolecular cyclization follows, where the phenolic oxygen attacks the carbon bearing the phytyl chain, forming the six-membered heterocyclic chroman ring.

dot graph "Condensation_Mechanism" { layout=dot; rankdir="TB"; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#34A853"];

"TMHQ_d6" [label="d6-TMHQ"]; "Isophytol" [label="Isophytol"]; "Catalyst" [label="ZnCl₂ / H⁺", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Intermediate" [label="Carbocation Intermediate"]; "Alkylation" [label="Friedel-Crafts Alkylation"]; "Cyclization" [label="Intramolecular Cyclization"]; "Product" [label="α-Tocopherol-d6"];

"Isophytol" -> "Catalyst" [dir=none]; "Catalyst" -> "Intermediate" [label="Generates\nCarbocation"]; "TMHQ_d6" -> "Alkylation"; "Intermediate" -> "Alkylation"; "Alkylation" -> "Cyclization"; "Cyclization" -> "Product"; } dot Caption: Key steps in the acid-catalyzed condensation of d6-TMHQ and Isophytol.

Experimental Protocol: Synthesis of α-Tocopherol-d6

-

Reaction Setup:

-

Addition of Isophytol:

-

Slowly add isophytol to the heated reaction mixture over several hours.[11] This controlled addition is crucial to prevent side reactions and manage the exothermic nature of the reaction.

-

-

Reaction and Workup:

-

Maintain the reaction at temperature with vigorous stirring until completion (monitored by HPLC).

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding water.

-

Perform a liquid-liquid extraction. The organic layer containing the product is washed with water and/or a mild base to remove residual acid and catalyst.[9]

-

Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄) and evaporate the solvent to yield crude α-Tocopherol-d6.

-

Stage 3: Acetylation and Final Purification

The final chemical step is the esterification of the free phenolic hydroxyl group to form the more stable acetate ester. This is followed by purification to achieve the high purity (>98%) required for a reference standard.

Mechanistic Rationale: Acetylation is a standard esterification reaction. Acetic anhydride is used as the acetylating agent. The reaction can be catalyzed by a small amount of strong acid (like sulfuric acid) or a base, which activates the anhydride for nucleophilic attack by the phenolic oxygen of the tocopherol.[9][12]

Experimental Protocol: Acetylation and Purification

-

Acetylation:

-

Dissolve the crude α-Tocopherol-d6 in a suitable solvent.

-

Add acetic anhydride and a catalytic amount of sulfuric acid or a base like pyridine.[9][13]

-

Heat the mixture (e.g., at reflux) for several hours.

-

After cooling, quench the excess acetic anhydride with water.

-

Extract the product into an organic solvent, wash thoroughly to remove acetic acid and catalyst, and evaporate the solvent.

-

-

Purification:

-

High-Vacuum Distillation: The primary method for purifying the crude α-Tocopherol-d6 Acetate is high-vacuum distillation (often molecular distillation).[14] This technique is ideal for high molecular weight, heat-sensitive molecules, as it allows for distillation at lower temperatures, preventing thermal degradation.[4]

-

Chromatography: For achieving the highest purity, column chromatography (e.g., using silica gel) may be employed as a final polishing step to remove any closely related impurities.[14]

-

Quality Control and Analytical Characterization

As a certified reference material, the final product must undergo rigorous analytical testing to confirm its identity, purity, and isotopic enrichment.

| Parameter | Analytical Technique | Purpose | Expected Result |

| Identity & Structure | NMR Spectroscopy (¹H, ¹³C, ²H) | Confirms the molecular structure and verifies the exact location of the deuterium labels on the aromatic methyl groups. | Spectra consistent with the α-Tocopherol Acetate structure; signals corresponding to aromatic methyl protons are absent in ¹H NMR. |

| Purity Assay | HPLC-UV/DAD[15][16] | Quantifies the chemical purity of the compound by separating it from any synthesis-related impurities. | Purity ≥ 98%. |

| Molecular Mass | High-Resolution Mass Spectrometry (HRMS) | Confirms the exact molecular weight of the deuterated molecule. | Measured mass matches the theoretical mass of C₃₁H₄₆D₆O₃ (e.g., 478.78 g/mol for the [M]⁺ ion). |

| Isotopic Enrichment | Gas Chromatography-Mass Spectrometry (GC-MS)[2][17] | Confirms the degree of deuteration and ensures minimal presence of unlabeled (d0) or partially labeled species. | Isotopic distribution centered at d6, with enrichment typically >99 atom % D. |

Conclusion

The synthesis and manufacturing of alpha-Tocopherol-d6 Acetate is a well-defined, multi-step process that combines classical organic reactions with precise isotopic labeling strategies. The key to a successful synthesis lies in the efficient construction of the deuterated trimethylhydroquinone core, a controlled acid-catalyzed condensation with the phytyl side chain, and a stable final product formation via acetylation. Rigorous purification and comprehensive analytical characterization are non-negotiable final steps that ensure the product's integrity as a high-purity internal standard. This guide provides the foundational knowledge for researchers and professionals to understand the intricate process behind producing this indispensable tool for modern bioanalytical science.[1]

References

- Asymmetric total synthesis of (+)-(2R,4′R,8′R)-α-tocopherol enabled by enzymatic desymmetrization. Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis of 2,3,5-Trimethylhydroquinone from 2,3,5-Trimethylphenol: Applic

- Asymmetric synthesis of alpha-tocopherol. PubMed.

- Bioinspired Total Synthesis of (+)-α-Tocopherol.

- Highly stereoselective construction of the C2 stereocentre of α-tocopherol (vitamin E) by asymmetric addition of Grignard reagents to ketones. RSC Publishing.

- US4250335A - Preparation of 2,3,5-trimethylhydroquinone.

- Clean Production of 2,3,5-Trimethylhydroquinone Using Peroxidase-Based Catalyst. Chemical Engineering Transactions.

- JRC.DDG06/FSQ/CvH/PRO/Mds/Ares(2010)52184 CRL Evaluation Report on the Analytical Methods submitted in connection with the Appli. European Commission.

- US6239294B1 - Process to produce α-tocopherol-acetate.

- α-Tocopherol-D6 (Vitamin E-D6) solution. Sigma-Aldrich.

- Determination of tocopherol and tocopherol acetate concentrations in human feces using high-performance liquid chrom

- Analysis of Tocopherols and Tocotrienols by HPLC. American Oil Chemists' Society.

- Understanding the Production Process of Vitamin E: Processes, Raw Materials, and Innov

- A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. MDPI.

- HPLC Method for Analysis of D-alpha-Tocopheryl acet

- DE19617444A1 - Preparation of vitamin E and DL-alpha-tocopherol acetate.

- Ultra-Technical, Extended, SEO-Optimized Article on Alpha-Tocopherol-d6 Acetate (Deuterated Vitamin E Acetate Standard). Mapping Lifescience Treemap.

- α-Tocopheryl acet

- Identification and High-Resolution Imaging of α-Tocopherol from Human Cells to Whole Animals by TOF-SIMS Tandem Mass Spectrometry. PubMed Central.

- Vitamin E Manufacturers and Synthesis Process. Across Biotech.

- Alpha tocopherol process.

- Process for the manufacture of alpha-tocopheryl acetate.

- (±)

- Manufacturing Process Flowchart Vitamin E Acet

- Application of Deuterated Alpha-Tocopherols to the Biokinetics and Bioavailability of Vitamin E. PubMed.

- RU2098416C1 - Method of synthesis of dl-alpha-tocopherol or its acetate.

- Vitamin E delivery to human skin: studies using deuterated alpha-tocopherol measured by APCI LC-MS. PubMed.

- Tocopherol Acetate / Official Monographs for Part I. Japanese Pharmacopoeia.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Application of deuterated alpha-tocopherols to the biokinetics and bioavailability of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vitamin E delivery to human skin: studies using deuterated alpha-tocopherol measured by APCI LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. α-Tocopheryl acetate - Wikipedia [en.wikipedia.org]

- 5. EP1583753B1 - Process for the manufacture of alpha-tocopheryl acetate - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US4250335A - Preparation of 2,3,5-trimethylhydroquinone - Google Patents [patents.google.com]

- 8. acrossbiotech.com [acrossbiotech.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. DE19617444A1 - Preparation of vitamin E and DL-alpha-tocopherol acetate - Google Patents [patents.google.com]

- 11. US6239294B1 - Process to produce α-tocopherol-acetate - Google Patents [patents.google.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. RU2098416C1 - Method of synthesis of dl-alpha-tocopherol or its acetate - Google Patents [patents.google.com]

- 14. Understanding the Production Process of Vitamin E: Processes, Raw Materials, and Innovations [chemanalyst.com]

- 15. HPLC Method for Analysis of D-alpha-Tocopheryl acetate | SIELC Technologies [sielc.com]

- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 17. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

Introduction: The Quintessential Internal Standard for Vitamin E Analysis

An In-Depth Technical Guide to α-Tocopherol-d6 Acetate A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

In the precise world of quantitative analytical chemistry, particularly within biomedical and pharmaceutical research, the accuracy of measurement is paramount. The quantification of Vitamin E and its derivatives, critical fat-soluble antioxidants, is frequently susceptible to analytical variability introduced by complex biological matrices. α-Tocopherol-d6 Acetate, a stable-isotope-labeled analogue of Vitamin E acetate, serves as a gold-standard internal standard to mitigate these challenges.[1] Its utility stems from a simple yet powerful principle: it is chemically identical to the endogenous analyte (α-Tocopherol Acetate) but possesses a distinct mass due to the incorporation of six deuterium atoms.[2] This mass shift allows it to be distinguished by a mass spectrometer, enabling it to co-elute chromatographically with the target analyte and serve as a reliable proxy to correct for analyte loss during sample preparation and variations in instrument response.[3] This guide provides a comprehensive overview of α-Tocopherol-d6 Acetate, from its fundamental properties to detailed analytical protocols, grounded in authoritative scientific principles.

Core Physicochemical Properties and Identification

A precise understanding of the fundamental characteristics of an analytical standard is the bedrock of any robust quantitative method. The key identifiers and properties of α-Tocopherol-d6 Acetate are summarized below.

| Property | Value | Source(s) |

| Chemical Name | α-Tocopherol-d6 Acetate | [2] |

| Synonyms | Vitamin E-d6 Acetate, DL-α-Tocopheryl-d6 Acetate | [2] |

| CAS Number | 143731-16-2 | [2] |

| Molecular Formula | C₃₁H₄₆D₆O₃ | [4][5] |

| Molecular Weight | Approx. 478.8 g/mol | [4][5] |

| Canonical SMILES | CC(C)CCCC(C)CCCC(C)CCCC1(C)CCC2=C(C)C(OC(C)=O)=C(C(C([2H])([2H])[2H])=C2O1)C(C([2H])([2H])[2H]) | N/A |

| Appearance | Typically a viscous liquid or semi-solid | [4] |

| Solubility | Miscible with chloroform, ethanol, ether, acetone, and vegetable oils; practically insoluble in water. | [6] |

| Storage Conditions | Store at -20°C in the dark under an inert atmosphere; desiccate. Sensitive to light and oxidation. | [1][7] |

The Rationale Behind Deuteration: A Mechanistic Insight

The "d6" designation signifies that six hydrogen atoms in the α-tocopherol molecule have been replaced with deuterium, the stable heavy isotope of hydrogen. This substitution is typically engineered on the methyl groups of the chromanol ring. The covalent bond between carbon and deuterium is stronger than the carbon-hydrogen bond, rendering the molecule slightly more stable. However, for analytical purposes, the most critical consequence is the +6 Dalton mass increase over the native compound.

When using isotope-dilution mass spectrometry (ID-MS), a known quantity of α-Tocopherol-d6 Acetate is spiked into a sample at the earliest stage of preparation.[8] Because the deuterated standard has nearly identical physicochemical properties to the endogenous analyte, it experiences the same extraction inefficiencies, derivatization yields, and ionization suppression or enhancement in the mass spectrometer source. By measuring the ratio of the signal from the native analyte to the signal from the known amount of the deuterated internal standard, one can calculate the concentration of the native analyte with exceptional accuracy and precision, effectively canceling out most sources of experimental error.[3][9]

Analytical Methodologies: A Practical Guide

The quantification of α-Tocopherol Acetate using its deuterated analogue is predominantly achieved via chromatography coupled with mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred technique due to its high sensitivity and specificity, making it ideal for complex matrices like plasma, serum, or tissue homogenates.[3][8]

-

Sample Preparation (Protein Precipitation & Extraction):

-

To a 100 µL aliquot of the biological sample (e.g., serum), add 10 µL of a known concentration of α-Tocopherol-d6 Acetate solution (e.g., 500 ng/mL in methanol) to serve as the internal standard.

-

Vortex briefly to mix.

-

Add 900 µL of cold methanol to precipitate proteins and extract the lipids.[3]

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 15,000 rpm) for 10 minutes to pellet the precipitated protein.[8]

-

Carefully transfer the supernatant to a clean autosampler vial for analysis.

-

-

Chromatographic Separation:

-

HPLC System: A standard high-performance liquid chromatography system.

-

Column: A reverse-phase C18 column is highly effective (e.g., 100 x 4.6 mm, 2.7 µm particle size).[3]

-

Mobile Phase: An isocratic mobile phase of methanol/water (97:3 v/v) or a gradient of acetonitrile and water is commonly used.[10][11]

-

Flow Rate: A flow rate of 0.8-1.2 mL/min is typical.[3]

-

Column Temperature: Maintain the column at an elevated temperature (e.g., 50°C) to ensure sharp peaks and good reproducibility.[3]

-

-

Mass Spectrometric Detection:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used.[3]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its superior selectivity and sensitivity.[3]

-

MRM Transitions:

-

α-Tocopherol Acetate (Analyte): Q1: 473.4 m/z → Q3: 165.1 m/z (This transition corresponds to the fragmentation of the parent ion to the chromanol ring).[8]

-

α-Tocopherol-d6 Acetate (Internal Standard): Q1: 479.4 m/z → Q3: 171.1 m/z (The +6 Da shift is observed in both the parent and fragment ions).

-

-

Instrument Parameters: Optimize source temperature, ion source gases, and collision energy to maximize signal for the specified transitions.[8]

-

Caption: LC-MS/MS workflow for quantifying α-Tocopherol Acetate.

Gas Chromatography (GC)

GC coupled with a Flame Ionization Detector (GC-FID) or a mass spectrometer (GC-MS) can also be used. This method is often employed for analyzing vitamin E in feed additives and other less complex matrices.[12] Derivatization is typically not required for the acetate form. The methodology involves extraction into a non-polar solvent like hexane, followed by direct injection. The deuterated standard serves the same crucial role in correcting for injection volume variability and matrix effects.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While not a quantitative tool in this context, ¹H and ¹³C NMR are indispensable for confirming the structural integrity of the analytical standard itself.[13] NMR analysis verifies the position and extent of deuterium incorporation, ensuring the identity and isotopic purity of the α-Tocopherol-d6 Acetate before it is used to generate calibration curves and spike samples.

Conclusion: Ensuring Trustworthiness in Bioanalysis

α-Tocopherol-d6 Acetate is more than a mere reagent; it is a critical component of a self-validating analytical system. By integrating it into experimental workflows, researchers and drug development professionals can achieve the highest levels of accuracy and reproducibility in the quantification of Vitamin E acetate. Its use demonstrates a commitment to rigorous scientific methodology, ensuring that the resulting data is reliable, defensible, and authoritative. This guide provides the foundational knowledge and practical protocols necessary to leverage this essential tool for advancing research in nutrition, toxicology, and pharmaceutical development.

References

-

Wikipedia. α-Tocopheryl acetate. Available from: [Link]

-

Abou-Donia, M. B., et al. (1991). One-dimensional and two-dimensional 1H- and 13C-nuclear magnetic resonance (NMR) analysis of vitamin E raw materials or analytical reference standards. Pharmaceutical Research, 8(6), 763-770. Available from: [Link]

-

NIST. (+/-.)-α-Tocopherol acetate. In NIST Chemistry WebBook. Available from: [Link]

-

SCIEX. (2019). Analysis of vitamin E and vitamin E acetate in vape oils. Available from: [Link]

-

Blumberg, J. B., et al. (2021). Liquid chromatography-tandem mass spectrometry method for measuring vitamin E acetate in bronchoalveolar lavage fluid. Journal of Chromatography B, 1171, 122607. Available from: [Link]

-

European Union Reference Laboratory for Feed Additives. (2010). CRL Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Available from: [Link]

-

Traber, M. G., et al. (1998). Vitamin E dose-response studies in humans with use of deuterated RRR-α-tocopherol. The American Journal of Clinical Nutrition, 68(4), 847-853. Available from: [Link]

-

Hatam, L. J., & Kayden, H. J. (1987). Determination of tocopherol and tocopherol acetate concentrations in human feces using high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 413, 79-89. Available from: [Link]

-

SIELC Technologies. HPLC Method for Analysis of D-alpha-Tocopheryl acetate. Available from: [Link]

-

Mapping Lifescience Treemap. (2025). Ultra-Technical, Extended, SEO-Optimized Article on Alpha-Tocopherol-d6 Acetate. Available from: [Link]

Sources

- 1. mltreemap.org [mltreemap.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. sciex.com [sciex.com]

- 4. caymanchem.com [caymanchem.com]

- 5. α-Tocopheryl acetate - Wikipedia [en.wikipedia.org]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Liquid chromatography-tandem mass spectrometry method for measuring vitamin E acetate in bronchoalveolar lavage fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Determination of tocopherol and tocopherol acetate concentrations in human feces using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HPLC Method for Analysis of D-alpha-Tocopheryl acetate | SIELC Technologies [sielc.com]

- 12. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 13. One-dimensional and two-dimensional 1H- and 13C-nuclear magnetic resonance (NMR) analysis of vitamin E raw materials or analytical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]

The Compass of Metabolism: A Technical Guide to Isotopic Labeling of α-Tocopherol

For researchers, scientists, and drug development professionals navigating the intricate pathways of nutrient metabolism, the ability to trace a molecule's journey through a biological system is paramount. This in-depth technical guide provides a comprehensive exploration of the isotopic labeling of α-tocopherol, the most biologically active form of vitamin E, for metabolic studies. Moving beyond a mere recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights to ensure the scientific integrity and trustworthiness of your research.

The Rationale for Isotopic Labeling in α-Tocopherol Research

α-Tocopherol is a vital lipid-soluble antioxidant, and understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for nutritional science and the development of therapeutic interventions. Isotopic labeling provides a powerful tool to distinguish exogenously administered α-tocopherol from the endogenous pool within the body. By replacing one or more atoms in the α-tocopherol molecule with a heavier, stable isotope (such as deuterium, 2H or D; or carbon-13, 13C), we can create a tracer that is chemically identical to the natural form but distinguishable by its mass. This allows for precise tracking and quantification without the safety concerns and regulatory hurdles associated with radioactive isotopes.[1]

The primary applications of isotopically labeled α-tocopherol in metabolic studies include:

-

Bioavailability and Pharmacokinetics: Determining the rate and extent of absorption, peak plasma concentrations (Cmax), time to reach peak concentration (Tmax), and the area under the curve (AUC) for different formulations or stereoisomers of vitamin E.[1]

-

Metabolic Fate and Catabolism: Tracing the conversion of α-tocopherol into its various metabolites and quantifying their excretion.

-

Tissue Distribution and Turnover: Measuring the uptake, retention, and turnover of α-tocopherol in various tissues and organs.

-

Influence of Physiological and Pathological States: Investigating how factors such as diet, disease (e.g., metabolic syndrome, cystic fibrosis), and co-administration of other compounds affect vitamin E metabolism.[2][3]

Crafting the Tracer: Synthesis of Isotopically Labeled α-Tocopherol

The synthesis of isotopically labeled α-tocopherol is a critical first step that requires careful planning and execution. The choice of isotope and labeling position can influence the complexity of the synthesis and the specific metabolic questions that can be addressed.

Common Isotopes and Labeling Positions

-

Deuterium (D): Deuterated α-tocopherol (e.g., d3- or d6-α-tocopherol) is frequently used due to the relative ease of incorporation and detection by mass spectrometry.[4][5] Labeling is often achieved at the methyl groups on the chromanol ring.

-

Carbon-13 (13C): 13C-labeled α-tocopherol offers an alternative when deuterium exchange is a concern or for specific nuclear magnetic resonance (NMR) studies.[6][7][8] The label can be incorporated into the chromanol ring or the phytyl tail.

General Synthetic Strategies

The industrial synthesis of all-racemic-α-tocopherol typically involves the acid-catalyzed condensation of trimethylhydroquinone (TMHQ) with isophytol.[9][10] The synthesis of isotopically labeled analogues often adapts this core reaction, utilizing labeled precursors.

Challenges in Synthesis:

A primary challenge lies in the multi-step synthesis of the labeled precursors, such as deuterated TMHQ or a labeled isophytol side chain, which can be complex and impact the overall yield.[11][12] Purification of the final labeled α-tocopherol to a high degree of chemical and isotopic purity is also critical to avoid interference in subsequent analyses.

Designing and Executing In-Vivo Metabolic Studies

A well-designed in-vivo study is the cornerstone of obtaining meaningful data on α-tocopherol metabolism. The following provides a framework for conducting such studies in human subjects.

Study Design and Subject Recruitment

-

Crossover Design: A crossover design, where each subject serves as their own control, is often employed to minimize inter-individual variability.[2]

-

Subject Cohort: The selection of subjects (e.g., healthy individuals, patients with specific conditions) will depend on the research question.[2][3]

-

Ethical Considerations: All human studies must be approved by an Institutional Review Board (IRB), and subjects must provide informed consent.[3]

Protocol for a Human Kinetic Study

Objective: To determine the pharmacokinetic parameters of a single oral dose of deuterated α-tocopherol.

Materials:

-

Capsules containing a precise dose of deuterated α-tocopheryl acetate (e.g., 75 mg each of d3-RRR-α-tocopheryl acetate and d6-all-rac-α-tocopheryl acetate).[13]

-

Standardized meal.

-

Blood collection tubes (e.g., EDTA-containing).

-

Urine and feces collection containers.

Procedure:

-

Baseline Sampling: Collect baseline blood, urine, and fecal samples before administration of the labeled dose.

-

Dose Administration: Administer the capsule(s) containing the deuterated α-tocopherol with a standardized breakfast.[13] The composition of the meal, particularly the fat content, should be controlled as it can influence absorption.

-

Serial Blood Sampling: Collect blood samples at regular intervals (e.g., 0, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose).[14]

-

Urine and Feces Collection: Collect all urine and feces for a specified period (e.g., the first 72 hours) to quantify metabolite excretion.[15]

-

Sample Processing and Storage:

-

Plasma: Centrifuge blood samples to separate plasma. Aliquot plasma into cryovials and store at -80°C until analysis.

-

Urine and Feces: Homogenize and aliquot urine and fecal samples and store at -80°C.

-

Unveiling the Labeled Molecules: Analytical Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for the sensitive and specific quantification of labeled and unlabeled α-tocopherol and its metabolites in biological matrices.[4][16][17][18][19]

Sample Preparation: Extraction of Tocopherols and Metabolites

The goal of sample preparation is to efficiently extract the analytes of interest from the complex biological matrix while minimizing interferences.

Protocol for Solid-Phase Extraction (SPE) of α-Tocopherol from Plasma/Serum:

This protocol is adapted from methodologies that utilize SPE for robust cleanup.[16][20][21][22]

-

Sample Aliquoting: Thaw frozen plasma or serum samples on ice. Pipette a known volume (e.g., 200 µL) into a clean tube.

-

Addition of Internal Standard: Add a known amount of an internal standard (e.g., d9-α-tocopherol) to each sample to correct for extraction losses and matrix effects.

-

Protein Precipitation: Add a protein precipitating agent, such as cold acetonitrile or ethanol, to the sample (e.g., in a 2:1 or 3:1 ratio).[23] Vortex vigorously to mix.

-

Centrifugation: Centrifuge the samples (e.g., at 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.[23]

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.

-

Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.

-

Elution: Elute the tocopherols from the cartridge with a strong organic solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is typically used.[18][24]

Table 1: Typical LC-MS/MS Parameters for α-Tocopherol Analysis

| Parameter | Setting | Rationale |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) | Provides good separation of lipophilic molecules like tocopherols. |

| Mobile Phase A | Water with 0.1% formic acid or acetic acid | Acid modifier promotes ionization. |

| Mobile Phase B | Methanol or acetonitrile with 0.1% formic acid or acetic acid | Organic solvent for eluting analytes from the reversed-phase column. |

| Gradient Elution | A gradient from a lower to a higher percentage of Mobile Phase B | Allows for the separation of analytes with different polarities. |

| Flow Rate | 0.2 - 0.4 mL/min | Typical flow rate for analytical scale LC. |

| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive ion mode | APCI is often preferred for less polar molecules like tocopherols.[13] |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

Table 2: Example MRM Transitions for Labeled and Unlabeled α-Tocopherol

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Unlabeled α-Tocopherol (d0) | 431.4 | 165.1 |

| d3-α-Tocopherol | 434.4 | 168.1 |

| d6-α-Tocopherol | 437.4 | 171.1 |

| d9-α-Tocopherol (Internal Standard) | 440.4 | 174.1 |

Data Interpretation and Kinetic Modeling

The data obtained from the LC-MS/MS analysis is used to generate concentration-time profiles for the labeled and unlabeled α-tocopherol and its metabolites.

Pharmacokinetic Parameters

From the concentration-time curves, key pharmacokinetic parameters can be calculated:

-

Cmax: Maximum observed concentration.

-

Tmax: Time at which Cmax is observed.

-

AUC (Area Under the Curve): A measure of total drug exposure over time.

-

t1/2 (Half-life): The time required for the concentration to decrease by half.

Table 3: Illustrative Pharmacokinetic Data of Deuterated α-Tocopherol in Humans

| Study Population | Dose | Cmax (µmol/L) | Tmax (hours) | AUC (µmol·h/L) |

| Healthy Adults[14] | 15 mg d3-RRR-α-tocopheryl acetate | ~2.5 | ~11 | ~100 |

| Healthy Adults[14] | 75 mg d3-RRR-α-tocopheryl acetate | ~12 | ~11 | ~500 |

| Healthy Adults[14] | 150 mg d3-RRR-α-tocopheryl acetate | ~20 | ~11 | ~1000 |

Note: These are approximate values for illustrative purposes, derived from published data.

α-Tocopherol Metabolism

The analysis of labeled metabolites in urine and feces provides insights into the metabolic fate of α-tocopherol. The primary metabolic pathway involves the ω-hydroxylation and subsequent oxidation of the phytyl tail, leading to the formation of carboxyethyl-hydroxychromans (CEHCs) which are then excreted.[25][26]

Diagram 1: Simplified Metabolic Pathway of α-Tocopherol

Caption: Metabolic degradation of the α-tocopherol side chain.

Experimental Workflow and Logical Relationships

The successful execution of a metabolic study using isotopically labeled α-tocopherol relies on a well-defined and logical workflow.

Diagram 2: Experimental Workflow for α-Tocopherol Metabolic Study

Caption: From synthesis to data: a comprehensive workflow.

Conclusion: Advancing Metabolic Research with Precision

Isotopic labeling of α-tocopherol is an indispensable technique for elucidating its complex metabolic journey. By providing a means to accurately trace and quantify this essential nutrient and its metabolites, researchers can gain profound insights into its role in health and disease. This guide has provided a comprehensive framework, from the synthesis of labeled tracers to the intricacies of data analysis, empowering scientists to conduct robust and reliable metabolic studies. As our understanding of the nuances of vitamin E metabolism continues to evolve, the principles and methodologies outlined herein will serve as a vital compass for future discoveries in the field of nutritional science and drug development.

References

- Schubert, M., Kluge, S., Schmölz, L., Wallert, M., Galli, F., Birringer, M., & Lorkowski, S. (2018). Long-Chain Metabolites of Vitamin E: Metabolic Activation as a General Concept for Lipid-Soluble Vitamins? Antioxidants, 7(1), 10.

- Ju, J., Picinich, S. C., Yang, Z., Zhao, Y., Suh, N., Kong, A. N., & Yang, C. S. (2010). δ- and γ-Tocopherols, but not α-Tocopherol, Inhibit Colon Carcinogenesis in Azoxymethane-Treated F344 Rats. Cancer Prevention Research, 3(11), 1475-1482.

- Galli, F., Azzi, A., Birringer, M., Cook-Mills, J. M., Eggersdorfer, M., Frank, J., ... & Lorkowski, S. (2017). Vitamin E: A new look at an old vitamin. Free Radical Biology and Medicine, 108, 1-12.

- Lodge, J. K. (2001). Quantitative analysis by liquid chromatography-tandem mass spectrometry of deuterium-labeled and unlabeled vitamin E in biological samples. Analytical Biochemistry, 291(2), 295-300.

-

PubChem. (n.d.). α-tocopherol degradation. Retrieved from [Link]

- Zaman, Z., & Verwilghen, R. L. (1998). Extraction of R-Tocopherol from Serum Prior to Reversed-Phase Liquid Chromatography. Journal of Agricultural and Food Chemistry, 46(3), 973-977.

- Patterson, A. D., Li, H., Eichler, G. S., Krausz, K. W., Weinstein, J. N., Fornace Jr, A. J., ... & Idle, J. R. (2012). Novel metabolites and roles for α-tocopherol in humans and mice discovered by mass spectrometry–based metabolomics. The American Journal of Clinical Nutrition, 96(3), 596-604.

- Clifford, A. J., de Moura, F. F., Ho, C., Chuang, J. C., Follett, J. R., Fadel, J. G., & Novotny, J. A. (2010). Quantitation of [5-14CH3]-(2R, 4′ R, 8′ R)-α-Tocopherol in Humans. The Journal of Nutrition, 140(4), 849-856.

- Traber, M. G., Elsner, A., Brigelius-Flohé, R., & Arai, H. (2012). This kinetic, bioavailability, and metabolism study of RRR-α-tocopherol in healthy adults suggests lower intake requirements than previous estimates. The American Journal of Clinical Nutrition, 95(4), 875-882.

- Traber, M. G., Burton, G. W., Hughes, L., Ingold, K. U., Hidaka, H., & Malloy, M. (1992). Vitamin E dose-response studies in humans with use of deuterated RRR-alpha-tocopherol. The American Journal of Clinical Nutrition, 56(5), 853-858.

- Kamal-Eldin, A., & Appelqvist, L. Å. (1996). Analysis of Tocopherols and Tocotrienols by HPLC. Lipid Technology, 8(5), 105-108.

- Maxones, A., et al. (2024). A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. Pharmaceuticals, 17(11), 1405.

- Traber, M. G., Burton, G. W., Ingold, K. U., & Kayden, H. J. (1990). Vitamin E dose-response studies in humans with use of deuterated RRR-alpha-tocopherol. The American Journal of Clinical Nutrition, 51(6), 1052-1056.

- Abushareeda, W., Al-Maharik, N., & El-Aneed, A. (2020). Novel Fast Chromatography-Tandem Mass Spectrometric Quantitative Approach for the Determination of Plant-Extracted Phytosterols and Tocopherols. Molecules, 25(18), 4167.

- Thiele, J. J., Traber, M. G., & Packer, L. (2004). Vitamin E delivery to human skin: studies using deuterated alpha-tocopherol measured by APCI LC-MS. FEBS Letters, 558(1-3), 107-111.

- Clifford, A. J., de Moura, F. F., Ho, C., Chuang, J. C., Follett, J. R., Fadel, J. G., & Novotny, J. A. (2006). A feasibility study quantifying in vivo human alpha-tocopherol metabolism. The American Journal of Clinical Nutrition, 84(6), 1430-1441.

- Qiao, Y., et al. (2013). Pharmacokinetics and Safety of Vitamin E δ-Tocotrienol after Single and Multiple Doses in Healthy Subjects with Measurement of Vitamin E Metabolites. Journal of Clinical Pharmacology, 53(7), 755-764.

- Liu, Y., & Yang, Y. (2013). Solid phase extraction with electrospun nanofibers for determination of retinol and α-tocopherol in plasma.

-

Metabolomics Workbench. (n.d.). Protocol for sample preparation, LC-MS/MS, and data analysis Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]

- Urano, S., & Matsuo, M. (1985). ChemInform Abstract: THE SYNTHESIS OF C-13 LABELED VITAMIN E, (2A-13C)ALL-RAC-α-TOCOPHEROL.

- Maxones, A., et al. (2024). A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. Pharmaceuticals, 17(11), 1405.

- Behnam, M., & Scott, D. E. (2011). Development of Synthetic Routes to d,l-α-Tocopherol (Vitamin E) from Biologically Produced Geranylgeraniol. Organic Process Research & Development, 15(4), 837-843.

- Maxones, A., et al. (2024). A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. Pharmaceuticals, 17(11), 1405.

- Netscher, T. (2000). Process for the synthesis of vitamin E. U.S. Patent No. 6,066,745. Washington, DC: U.S.

- Hanzlicek, A. S., et al. (2021). Simultaneous quantification of vitamin E and vitamin E metabolites in equine plasma and serum using LC-MS/MS.

-

Alfa Chemistry. (n.d.). 13C Labeled Compounds. Retrieved from [Link]

- Zaspel, B. J., & Csallany, A. S. (1983). Determination of alpha-tocopherol in tissues and plasma by high-performance liquid chromatography. Analytical Biochemistry, 130(1), 146-150.

- Burton, G. W., Ingold, K. U., Cheeseman, K. H., & Slater, T. F. (1990). Application of deuterated alpha-tocopherols to the biokinetics and bioavailability of vitamin E.

- Mah, E., et al. (2015). α-Tocopherol bioavailability is lower in adults with metabolic syndrome regardless of dairy fat co-ingestion: a randomized, double-blind, crossover trial. The American Journal of Clinical Nutrition, 102(5), 1070-1080.

- Bartolini, D., et al. (2020). LC-MS/MS assay for the simultaneous determination of tocopherols, polyunsaturated fatty acids and their metabolites in human plasma and serum. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303.

- Li, Y., et al. (2021). An Efficient Solid-Phase Extraction-Based Liquid Chromatography Method to Simultaneously Determine Diastereomer. Journal of Analytical Methods in Chemistry, 2021, 6688929.

- Urano, S., Otani, I., & Matsuo, M. (1986). The Synthesis of C-13 Labeled Vitamin E, [6'-13C]all-rac-a-Tocopherol. Chemical & Pharmaceutical Bulletin, 34(7), 2793-2798.

- Urano, S., Otani, I., & Matsuo, M. (1986). The synthesis of C-13 labeled vitamin E, [6'-13C] all-rac-α-tochopherol. The annual report of the Kyoritsu College of Pharmacy, (31), 51-51.

- Mah, E., et al. (2017). Metabolic syndrome increases dietary α-tocopherol requirements as assessed using urinary and plasma vitamin E catabolites: a double-blind, crossover clinical trial. The American Journal of Clinical Nutrition, 106(5), 1233-1243.

- Yap, W. N., & Yuen, K. H. (2017). Chromatographic Separation of Vitamin E Enantiomers. Molecules, 22(2), 245.

- Niki, E., Yamamoto, Y., Takahashi, M., Komuro, E., & Miyama, Y. (1989). Kinetic study of the radical-scavenging activity of vitamin E and ubiquinone. Annals of the New York Academy of Sciences, 570, 22-31.

-

ChemAnalyst. (2023). Understanding the Production Process of Vitamin E: Processes, Raw Materials, and Innovations. Retrieved from [Link]

- Netscher, T. (2018). Synthetic Attempts Toward α-Tocopherol -An Overview. CHIMIA International Journal for Chemistry, 72(11), 776-784.

- Li, D., et al. (2024). Analytical Strategies for Tocopherols in Vegetable Oils: Advances in Extraction and Detection. Foods, 13(1), 143.

- Netscher, T. (2022). α-Tocopherol: New Perspectives and Challenges for Achieving the Sustainable Development Goals (SDG) Target. Journal of Nutritional Science and Vitaminology, 68(Supplement), S1-S4.

- Li, Y., & H-F., G. (2014). Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology. Metabolites, 4(4), 982-998.

- Wilson, J. T., et al. (2023). Core-Labeling (Radio) Synthesis of Phenols. Journal of the American Chemical Society, 145(39), 21337-21343.

- Previs, S. F., & Kelley, D. E. (2016). Applications of stable, nonradioactive isotope tracers in in vivo human metabolic research.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. α-Tocopherol bioavailability is lower in adults with metabolic syndrome regardless of dairy fat co-ingestion: a randomized, double-blind, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic syndrome increases dietary α-tocopherol requirements as assessed using urinary and plasma vitamin E catabolites: a double-blind, crossover clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative analysis by liquid chromatography-tandem mass spectrometry of deuterium-labeled and unlabeled vitamin E in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Application of deuterated alpha-tocopherols to the biokinetics and bioavailability of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. koara.lib.keio.ac.jp [koara.lib.keio.ac.jp]

- 9. US6066745A - Process for the synthesis of vitamin E - Google Patents [patents.google.com]

- 10. Understanding the Production Process of Vitamin E: Processes, Raw Materials, and Innovations [chemanalyst.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Vitamin E delivery to human skin: studies using deuterated alpha-tocopherol measured by APCI LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Vitamin E dose-response studies in humans with use of deuterated RRR-alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This kinetic, bioavailability, and metabolism study of RRR-α-tocopherol in healthy adults suggests lower intake requirements than previous estimates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Simultaneous quantification of vitamin E and vitamin E metabolites in equine plasma and serum using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. aocs.org [aocs.org]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 24. Novel Fast Chromatography-Tandem Mass Spectrometric Quantitative Approach for the Determination of Plant-Extracted Phytosterols and Tocopherols - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. α-tocopherol degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

The Analytical Standard: A Technical Guide to α-Tocopherol-d6 Acetate

This guide provides an in-depth exploration of α-Tocopherol-d6 Acetate, a critical tool for researchers, analytical chemists, and drug development professionals. We will move beyond a simple datasheet to examine the molecule's fundamental characteristics, the rationale behind its application, and a detailed protocol for its use in quantitative analysis.

Molecular Identity and Core Characteristics

Alpha-Tocopherol-d6 Acetate is a stable-isotope-labeled (SIL) analogue of α-Tocopherol Acetate, the most biologically active form of Vitamin E. The key distinction lies in the replacement of six hydrogen atoms (protons) on the chromanol ring with deuterium atoms. This isotopic substitution is the foundation of its utility in modern analytical science.

The acetate ester form provides a significant advantage over the free tocopherol. The phenolic hydroxyl group on the chromanol ring is a primary site for oxidation. By converting it to an acetate ester, the molecule's stability is markedly increased, making it more robust for long-term storage and less susceptible to degradation during sample preparation.[1] This ester is readily hydrolyzed back to the active tocopherol form in vivo or under specific chemical conditions.[2]

Table 1: Core Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | (2R)-3,4-Dihydro-2,8-dimethyl-5,7-di(methyl-d3)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol 6-Acetate | |

| CAS Number | 143731-16-2 | [3] |

| Molecular Formula | C₃₁H₄₆D₆O₃ | |

| Molecular Weight | ~478.78 g/mol | |

| Appearance | Pale yellow, viscous liquid | [2] |

| Solubility | Insoluble in water. Miscible with ethanol, chloroform, ether, acetone, and vegetable oils. | [2][4] |

| Storage | Store at -20°C, protected from light and oxygen (e.g., in amber vials under inert gas). | [1] |

| Boiling Point | ~224 °C at 0.3 mmHg (data for non-deuterated form) | [2][4] |

| Density | ~0.95-0.97 g/mL (data for non-deuterated form) | [5] |

The Rationale for Deuteration: Synthesis and Application

The synthesis of α-Tocopherol-d6 is elegantly achieved through the deuteromethylation of δ-tocopherol.[6] This process specifically introduces two -CD₃ groups onto the aromatic ring, creating a precise mass shift of +6 Da compared to the endogenous molecule.[1][6]

This mass difference is analytically crucial. In isotope dilution mass spectrometry, a known quantity of the "heavy" α-Tocopherol-d6 Acetate is spiked into a sample (e.g., plasma, serum, tissue homogenate) at the earliest stage of preparation.[1] Because the deuterated standard is chemically identical to the natural ("light") analyte, it behaves identically during extraction, derivatization, and chromatographic separation. It experiences the same losses and the same ionization suppression or enhancement in the mass spectrometer.[1]

By measuring the ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard, one can calculate the precise concentration of the analyte in the original sample, with a high degree of accuracy and precision that corrects for experimental variability.[1][6]

Quantitative Analysis in Biological Matrices: An LC-MS/MS Protocol

The quantification of α-Tocopherol in biological fluids is a common requirement in nutritional science, clinical research, and drug development. The following protocol outlines a robust method using α-Tocopherol-d6 Acetate as an internal standard.

Principle

This method employs protein precipitation and solid-phase extraction (SPE) to isolate α-Tocopherol from a serum matrix. The internal standard, α-Tocopherol-d6 Acetate, is added prior to sample processing. Following extraction, the acetate esters are hydrolyzed to their free tocopherol forms. The analytes are then separated by reverse-phase HPLC and detected by tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

Materials and Reagents

-

Internal Standard (IS) Stock Solution: α-Tocopherol-d6 Acetate (1 mg/mL in ethanol).

-

Working IS Solution: Dilute stock solution to 1 µg/mL in ethanol.

-

Calibration Standards: Certified α-Tocopherol standard.

-

Solvents: HPLC-grade methanol, acetonitrile, water, formic acid.

-

Reagents: β-Glucuronidase/sulfatase, butylated hydroxytoluene (BHT).

-

SPE Cartridges: HybridSPE® or equivalent.

-

Biological Matrix: Human serum.

Step-by-Step Methodology

-

Sample Preparation:

-

To 100 µL of serum, add 10 µL of the 1 µg/mL working IS solution (α-Tocopherol-d6 Acetate).

-

Add 50 µL of β-Glucuronidase/sulfatase solution and 10 µL of BHT solution (to prevent oxidation).

-

Vortex briefly and incubate at 37°C for 60 minutes to hydrolyze both the native and deuterated acetate esters to their respective free tocopherols. This step is critical for ensuring both analyte and standard are in the same chemical form for analysis.

-

-

Protein Precipitation & Extraction:

-

Add 400 µL of acetonitrile containing 1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute, then centrifuge at 13,000 rpm for 5 minutes.

-

Condition an SPE column with acetonitrile (1% formic acid).

-

Load the supernatant from the previous step directly onto the SPE column.

-

Elute the analytes according to the SPE manufacturer's protocol. The goal is to remove phospholipids and other interfering matrix components.

-

-

Final Sample Preparation:

-

Evaporate the eluted solution to dryness under a stream of nitrogen at 45°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 70:30 methanol:water with 0.1% formic acid). This ensures compatibility with the LC system and efficient injection.

-

-

LC-MS/MS Analysis:

-

LC System: High-Performance Liquid Chromatography system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) methanol with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source operating in positive ion mode.[7]

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

Table 2: Example MRM Transitions for α-Tocopherol and its d6-labeled internal standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| α-Tocopherol (Analyte) | 431.3 | 165.0 | The m/z 165 fragment corresponds to the chromanol ring structure after cleavage of the phytyl tail.[8] |

| α-Tocopherol-d6 (IS) | 437.3 | 171.0 | The +6 Da shift is maintained in both the precursor and the characteristic fragment ion, ensuring specificity.[6] |

Data Analysis

-